
3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as FMBT, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to exert its biological activity by modulating various signaling pathways. 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. The compound also activates the p53 pathway, which plays a crucial role in the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to reduce the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the levels of glucose and cholesterol in animal models of diabetes and hyperlipidemia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its wide range of biological activities, ease of synthesis, and low toxicity. However, the limitations of using 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one include its low solubility in water, which can affect its bioavailability, and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research on 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate the potential of 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including inflammation, cancer, and infectious diseases. Another direction is to optimize the synthesis of 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one to improve its yield and purity. Additionally, the development of novel 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved pharmacological properties is a promising direction for future research.
Conclusion:
In conclusion, 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound has been synthesized by the condensation reaction of 2-methoxybenzaldehyde and 2-furylacetic acid with thiosemicarbazide in the presence of acetic acid. 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activity by modulating various signaling pathways and exhibits various biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for research on 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to possess antitumor activity by inducing apoptosis in cancer cells. In addition, 3-(2-furylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-19-13-7-3-2-5-11(13)9-14-15(18)17(16(21)22-14)10-12-6-4-8-20-12/h2-9H,10H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLGRCIVJPNMF-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(furan-2-ylmethyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



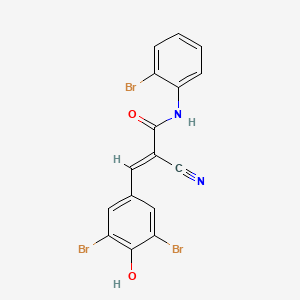
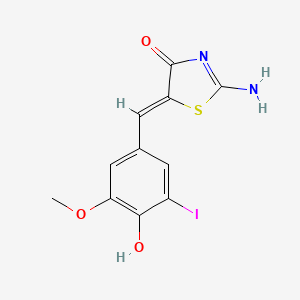
![3-bromo-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3740639.png)
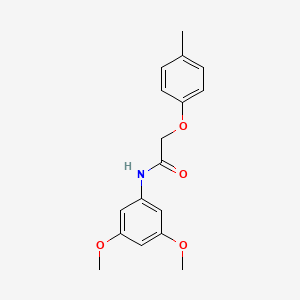
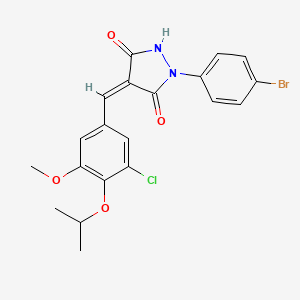
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3740651.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3740659.png)
![ethyl 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3740677.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3740693.png)
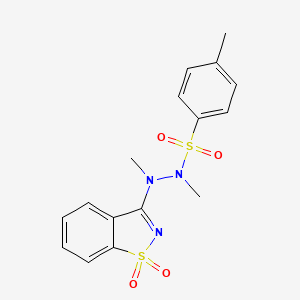
![5-[(4-chloro-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B3740706.png)
![2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3740712.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B3740720.png)
